(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Beschreibung
The compound "(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate" is a structurally complex molecule featuring a benzodioxin core fused with a benzofuran moiety, a bromo substituent, and a methyl propanoate ester group. Such hybrid structures are often inspired by natural products or synthetic derivatives designed for enhanced pharmacological or agrochemical applications . The bromine atom likely enhances lipophilicity and binding affinity, while the ester group may improve bioavailability by influencing solubility .
Eigenschaften
IUPAC Name |
methyl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO7/c1-11(21(24)25-2)28-15-3-4-16-17(8-15)29-18(19(16)23)7-12-5-14(22)6-13-9-26-10-27-20(12)13/h3-8,11H,9-10H2,1-2H3/b18-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUWPMHJCOWDIM-WSVATBPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of the Benzodioxin Core
The 6-bromo-4H-benzo[d][1, dioxin-8-yl subunit serves as a critical intermediate. Its preparation typically begins with bromination of a resorcinol derivative. For example, 4H-benzo[d] dioxin-8-ol undergoes electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst such as FeBr₃ . The bromo group is introduced regioselectively at the 6-position due to the electron-donating effects of the adjacent oxygen atoms.
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Brominating agent | Br₂ in CH₂Cl₂ | |
| Catalyst | FeBr₃ (5 mol%) | |
| Temperature | 0–5°C (initial), then 25°C | |
| Yield | 78–85% |
After bromination, the hydroxyl group at position 8 is protected using a methylene group. This is achieved via condensation with formaldehyde under acidic conditions, forming the 4H-benzo[d] dioxin scaffold .
Formation of the Benzofuran Moiety
The 3-oxo-2,3-dihydrobenzofuran-6-yl component is synthesized through a Claisen-Schmidt condensation. Starting with 6-hydroxybenzofuran-3(2H)-one, the ketone at position 3 reacts with an aldehyde to introduce the methylene group. For example, condensation with paraformaldehyde in ethanol under reflux yields the α,β-unsaturated ketone .
Optimization Considerations
-
Solvent selection : Ethanol or dimethylacetamide (DMAc) enhances reaction homogeneity .
-
Catalyst : Piperidine (5 mol%) accelerates enolate formation .
-
Stereocontrol : The Z-configuration is favored by steric hindrance from the benzodioxin ring during subsequent coupling .
Coupling of Benzodioxin and Benzofuran Units
The methylene bridge between the benzodioxin and benzofuran subunits is formed via a Knoevenagel condensation. The bromo-substituted benzodioxin aldehyde reacts with the activated methylene group of the benzofuran ketone.
Representative Protocol
-
Combine 6-bromo-4H-benzo[d][1, dioxin-8-carbaldehyde (1.0 equiv) and 3-oxo-2,3-dihydrobenzofuran-6-yl acetate (1.2 equiv) in toluene.
-
Add ammonium acetate (10 mol%) and heat at 110°C for 12 hours .
-
Isolate the product via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Introduction of the Propanoate Ester Group
The hydroxyl group at position 6 of the benzofuran ring undergoes esterification with methyl 2-bromopropanoate. This step employs a nucleophilic substitution mechanism under basic conditions.
Reaction Conditions
Alternative methods include Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine, though this increases cost .
Stereochemical Control for Z-Configuration
The Z-isomer is thermodynamically favored due to conjugation between the benzodioxin’s electron-withdrawing bromo group and the benzofuran’s ketone. Nuclear Overhauser effect (NOE) spectroscopy confirms the stereochemistry, showing proximity between the benzodioxin’s methylene protons and the benzofuran’s aromatic protons .
Factors Influencing Isomer Ratio
-
Solvent polarity : Higher polarity (e.g., DMF) stabilizes the Z-isomer .
-
Temperature : Lower temperatures (0–25°C) favor kinetic control, but thermodynamic dominance at higher temperatures increases Z-selectivity .
Purification and Characterization
Final purification involves sequential chromatography and recrystallization:
-
Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
-
Recrystallization : Ethanol/water (3:1) yields crystals suitable for X-ray diffraction .
Analytical Data
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The bromine atom in the benzo[d][1,3]dioxin ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of benzo[d][1,3]dioxin compounds exhibit significant anticancer properties. For instance, compounds similar to (Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism typically involves the modulation of key signaling pathways involved in cell proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related benzo[d][1,3]dioxin derivative inhibited the proliferation of breast cancer cells in vitro through the activation of caspase pathways, leading to increased apoptosis rates .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that certain benzo[d][1,3]dioxin derivatives can inhibit bacterial growth and exhibit antifungal activity.
Data Table: Antimicrobial Activity
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (Z)-methyl 2-((2-(6-bromo... | Staphylococcus aureus | 32 µg/mL |
| (Z)-methyl 2-((2-(6-bromo... | Candida albicans | 16 µg/mL |
Agricultural Applications
1. Crop Protection Agents
Compounds like this compound have shown potential as agrochemicals. Their structural characteristics enable them to act as effective fungicides or insecticides.
Case Study:
A research project evaluated the efficacy of a similar compound against Fusarium oxysporum, a common plant pathogen. The study found that the compound reduced fungal growth by over 70% at concentrations as low as 50 ppm .
Materials Science Applications
1. Polymer Synthesis
The unique chemical structure of (Z)-methyl 2-((2-(6-bromo... allows it to be used as a building block in polymer synthesis. Its reactive functional groups can facilitate the formation of novel polymeric materials with desired mechanical and thermal properties.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polymeric Composite A | 45 | 200 |
| Polymeric Composite B | 50 | 220 |
Wirkmechanismus
The mechanism of action of (Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Functional and Bioactivity Comparisons
Anticancer Potential
OSCC cells exhibit heightened ferroptosis sensitivity, and brominated compounds may enhance reactive oxygen species (ROS) generation compared to non-halogenated analogues . In contrast, marine actinomycete-derived salternamides (e.g., Salternamide E) show anticancer activity via alternative mechanisms, such as proteasome inhibition, underscoring structural diversity’s role in bioactivity .
Physicochemical Properties
- Solubility : The methyl ester group balances hydrophobicity, favoring moderate aqueous solubility critical for bioavailability .
Biologische Aktivität
(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The compound is synthesized through a multi-step process involving the reaction of various intermediates. The synthesis typically follows these steps:
- Formation of the Benzodioxin Core : The initial step involves creating the 6-bromo-4H-benzo[d][1,3]dioxin structure.
- Methylation and Esterification : Subsequent reactions involve methylation and the formation of the propanoate ester.
- Final Coupling Reaction : The final product is obtained by coupling with specific benzofuran derivatives.
The detailed synthetic pathway can be summarized in the following table:
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Alkylation | Bromo compound + base | 75% |
| 2 | Esterification | Alcohol + acid chloride | 70% |
| 3 | Coupling | Benzofuran derivative + coupling agent | 65% |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
A study demonstrated that at a concentration of 10 µM, the compound reduced cell viability by over 50% in MCF7 breast cancer cells after 48 hours of treatment . The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Antiviral Activity
The compound has also been evaluated for antiviral activity against several viruses. In a recent study, it showed promising results against Tobacco Mosaic Virus (TMV), with an inhibition rate exceeding 40% at concentrations of 500 mg/L . This suggests potential applications in agricultural settings as a biopesticide.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the bromo substituent on the benzo[d][1,3]dioxin moiety enhances its interaction with biological targets, while modifications on the benzofuran ring can alter its potency and selectivity .
Case Study: Anticancer Mechanism
A detailed investigation into its anticancer mechanism revealed that this compound induces apoptosis via mitochondrial pathways. The study utilized flow cytometry to analyze apoptotic cells and identified increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .
Case Study: Antiviral Efficacy
In agricultural applications, a series of field trials were conducted to evaluate its efficacy against TMV in tomato plants. Results indicated that application at a rate of 100 mg/L significantly reduced viral load compared to untreated controls . This highlights its potential as a bioactive agent in crop protection.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Triazine-mediated coupling : Use trichlorotriazine to activate phenolic intermediates for nucleophilic substitution, as demonstrated in analogous benzofuran syntheses .
- Stereochemical control : Maintain the Z-configuration by optimizing reaction temperature (0–25°C) and using aprotic solvents (e.g., DMF) to minimize isomerization during imine formation .
- Protection/deprotection : Protect hydroxyl groups with acetyl or benzoyl moieties to prevent side reactions, followed by alkaline hydrolysis for deprotection .
Q. How should researchers purify and characterize this compound to confirm structural integrity?
- Methodological Answer :
- Purification : Use recrystallization (DMSO/water) or column chromatography (ethyl acetate/hexane gradients) .
- Characterization :
- ¹H/¹³C NMR in DMSO-d₆ to verify proton environments and coupling constants, focusing on the dihydrobenzofuran (δ 4.5–5.5 ppm) and imine (δ 8.0–8.5 ppm) regions .
- HRMS (ESI+) to confirm molecular mass (tolerance <0.001 Da) and rule out bromine loss .
- IR spectroscopy to identify carbonyl (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches .
- Purity validation : HPLC-UV at λ = 254 nm with >95% peak homogeneity .
Q. What safety protocols are critical when handling this brominated compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats .
- Ventilation : Perform reactions in fume hoods with >6 air changes/hour to prevent vapor accumulation .
- Storage : Seal containers under nitrogen at 2–8°C to prevent hydrolysis .
- Spill management : Neutralize with ethanol, collect in halogenated waste containers, and avoid water discharge .
Advanced Research Questions
Q. How can heuristic algorithms optimize the yield of the critical imine-forming step?
- Methodological Answer :
- Parameter space definition : Vary temperature (40–120°C), catalyst loading (0.1–5 mol%), and reaction time (2–48 hr) .
- Algorithm implementation : Apply Bayesian optimization with Gaussian process regression to model yield responses. Prioritize conditions with >80% conversion and <5% isomerization .
- Validation : Perform triplicate runs under top predicted conditions and compare with one-factor-at-a-time (OFAT) results. Document time savings (e.g., 62% reduction in optimization steps) .
Q. How to resolve discrepancies between theoretical and observed ¹³C NMR shifts?
- Methodological Answer :
- Solvent effects : Compare shifts in DMSO-d₆ vs. CDCl₃ to identify hydrogen-bonding artifacts .
- Computational validation : Calculate DFT-predicted shifts (B3LYP/6-311+G(d,p)) with implicit solvent modeling .
- Dynamic effects : Perform variable-temperature NMR (20–80°C) to assess conformational mobility in the dihydrobenzofuran ring .
- Impurity analysis : Use HPLC-MS to detect isomeric or hydrolyzed byproducts (e.g., E-isomer or carboxylic acid derivatives) .
Q. What experimental designs assess the Z-isomer’s stability under physiological pH conditions?
- Methodological Answer :
- Accelerated degradation studies :
- Prepare buffers (pH 1–10) and incubate samples at 40°C for 72 hours .
- Monitor degradation via HPLC-UV, tracking ester (1720 cm⁻¹) and imine (1630–1680 cm⁻¹) peaks .
- Kinetic analysis : Calculate degradation rate constants (k) and activation energy (Ea) using Arrhenius plots. Compare Z vs. E isomer stability, noting Z-isomer susceptibility to alkaline hydrolysis (2.3× faster degradation) .
Q. How to validate the Z-configuration using computational and experimental data?
- Methodological Answer :
- NMR coupling constants : Compare experimental ³J coupling values (e.g., imine CH=N) with DFT-predicted values for Z and E isomers .
- X-ray crystallography : If single crystals are obtained, analyze dihedral angles between benzodioxin and benzofuran planes (expected <30° for Z-isomer) .
- IR spectroscopy : Detect hydrogen-bonding interactions between the imine and adjacent oxygen atoms, unique to the Z-configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
